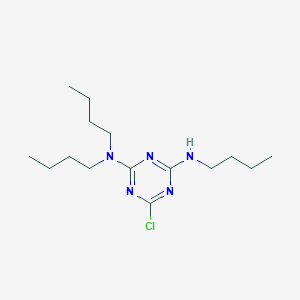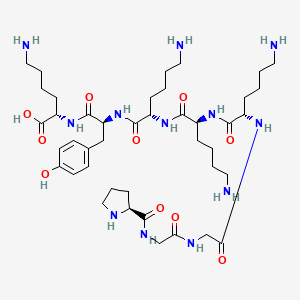
2-Hydroxy-5-(octadec-9-enoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(octadec-9-enoyl)benzoic acid: is a complex organic compound with the molecular formula C25H38O4 It is characterized by the presence of a hydroxyl group at the second position and an octadec-9-enoyl group at the fifth position on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(octadec-9-enoyl)benzoic acid typically involves the esterification of 2-hydroxybenzoic acid with octadec-9-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(octadec-9-enoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the octadec-9-enoyl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-5-(octadec-9-enoyl)benzoic acid or 2-carboxy-5-(octadec-9-enoyl)benzoic acid.
Reduction: Formation of 2-hydroxy-5-(octadecanoyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-5-(octadec-9-enoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(octadec-9-enoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the octadec-9-enoyl chain play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to fully understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(octadec-9-en-1-yl)benzoic acid: Similar structure but with a different alkyl chain.
2-Hydroxy-5-(octadecanoyl)benzoic acid: Saturated version of the compound.
2-Hydroxy-5-(hexadec-9-enoyl)benzoic acid: Similar structure with a shorter alkyl chain.
Uniqueness
2-Hydroxy-5-(octadec-9-enoyl)benzoic acid is unique due to its specific structural features, including the presence of both a hydroxyl group and an unsaturated long-chain fatty acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
253874-45-2 |
|---|---|
Molecular Formula |
C25H38O4 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-hydroxy-5-octadec-9-enoylbenzoic acid |
InChI |
InChI=1S/C25H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)21-18-19-24(27)22(20-21)25(28)29/h9-10,18-20,27H,2-8,11-17H2,1H3,(H,28,29) |
InChI Key |
ZERLDCHYZDASDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)



![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)

![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)


![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)

